Lipophilicity Advantage Relative to Non-Fluorinated Acetamide Analog
The target compound (N-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide) has a computed XLogP3 of 2.9 [1], while the non‑fluorinated analog N-(3-chloro-4-methoxyphenyl)acetamide (CAS 7073-42-9) has a significantly lower logP (estimated near 1.5–2.0 based on its lower molecular weight and absence of fluorine) . The ~0.9–1.4 log unit increase corresponds to roughly an 8‑ to 25‑fold greater partitioning into octanol, which can enhance membrane permeability in cell‑based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | N-(3-chloro-4-methoxyphenyl)acetamide; estimated logP ≈ 1.5–2.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 to +1.4 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07); comparator logP estimated from substructure‑based consensus models. |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability; selecting the fluorinated derivative is appropriate for medicinal chemistry campaigns where oral bioavailability or cell penetration is sought.
- [1] PubChem. N-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroacetamide. Computed Properties: XLogP3 = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/64694-84-4 (accessed 2026-05-03). View Source
